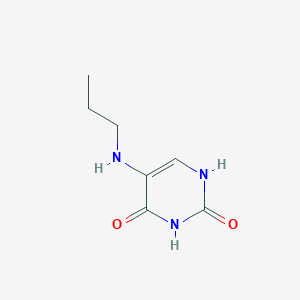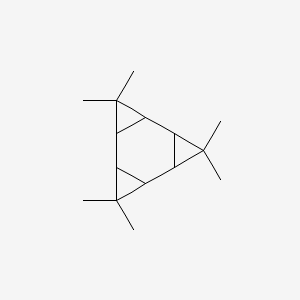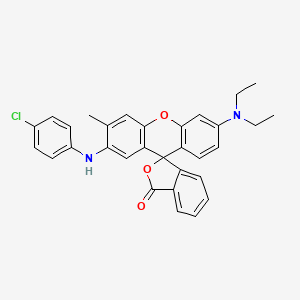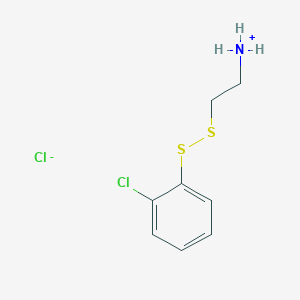![molecular formula C21H46N2O B13765597 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- CAS No. 68123-11-5](/img/structure/B13765597.png)
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- is a chemical compound with a unique structure that includes a long alkyl chain and a diamine group. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with a long-chain alkyl halide, such as pentadecyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Around 60-80°C
Solvent: Anhydrous ethanol or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The diamine group allows for nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- involves its interaction with various molecular targets through its diamine group. This interaction can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The long alkyl chain also contributes to its hydrophobic interactions, enhancing its ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Propyl-1,3-propanediamine: A similar compound with a shorter alkyl chain.
1,3-Propanediamine, N,N-dimethyl-: Another derivative with different substituents on the diamine group.
Uniqueness
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- stands out due to its long alkyl chain, which imparts unique hydrophobic properties and enhances its interactions with biological membranes. This makes it particularly useful in applications requiring enhanced stability and membrane penetration.
Propriétés
Numéro CAS |
68123-11-5 |
|---|---|
Formule moléculaire |
C21H46N2O |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
N'-(3-pentadecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C21H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-24-21-16-19-23-18-15-17-22/h23H,2-22H2,1H3 |
Clé InChI |
PUKQYCOBAZVBIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


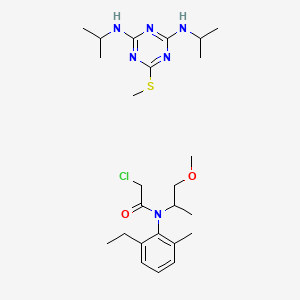
![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)
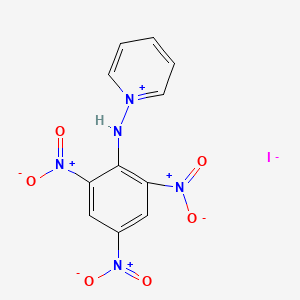
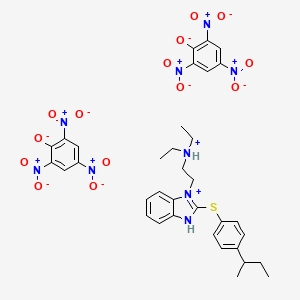
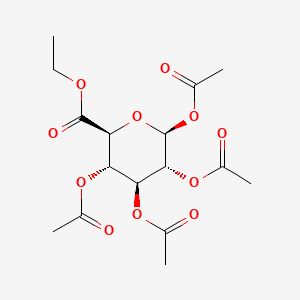
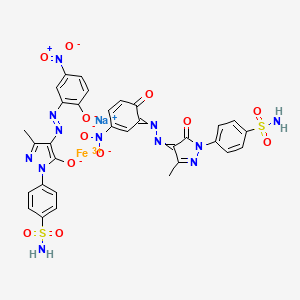
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
